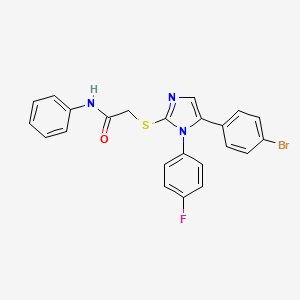

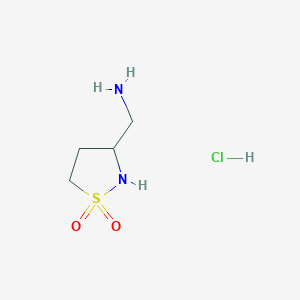

![molecular formula C15H17Cl2N3S2 B2375118 2-[(2,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine CAS No. 341965-71-7](/img/structure/B2375118.png)

2-[(2,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine is a useful research compound. Its molecular formula is C15H17Cl2N3S2 and its molecular weight is 374.34. The purity is usually 95%.

BenchChem offers high-quality 2-[(2,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemotherapeutic Activity

The compound 2-[(2,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine, closely related to sulfanilamide derivatives, has demonstrated significant chemotherapeutic activity. Research shows its effectiveness in experimental mouse infections caused by various bacteria, including Strep. Pyogenes, Diplo. Pneumoniae, and certain gram-negative species. However, it exhibited limited activity against Clos. tetani and Salm. Typhosa infections. Its effectiveness was also notable against infections like N. asteroids and C. albicans, with the latter showing high sensitivity to the compound (Eisman et al., 1952).

Metabolic and Enzyme Induction Studies

Studies investigating the metabolic pathways and enzyme induction related to 2,4-dichlorophenyl methyl sulfones, metabolites of dichlorobenzene, provide insights into the biological activity of such compounds. They have demonstrated a significant role in the induction of hepatic microsomal drug-metabolizing enzymes, revealing a complex interaction between these compounds and the liver's metabolic processes. These findings underscore the intricate nature of enzyme induction mechanisms and their potential implications in drug metabolism and pharmacological effects (Kato et al., 1986).

In Vivo Metabolism Studies

Research into the in vivo metabolism of structurally similar compounds provides valuable insights into the metabolic pathways and biological transformations that such chemicals undergo within a living organism. For instance, studies on 2,5-dimethoxy-4-propylthiophenethylamine revealed its primary metabolites and major metabolic pathways in rats, shedding light on the sulfoxidation, sulfone formation, and other metabolic transformations it undergoes. Understanding these pathways is crucial for comprehending the pharmacokinetics and potential therapeutic or toxic effects of related compounds (Kanamori et al., 2007).

Hepatoprotective Activity

Research into sulfanyl-substituted isoxazoles has revealed promising hepatoprotective properties. These compounds, containing structural analogues of the SAM drug, have demonstrated significant hepatoprotective activity in models of acute intoxication. This research provides a foundation for exploring the therapeutic potential of these compounds and their derivatives in protecting liver function and treating liver-related disorders (Akhmetova et al., 2018).

properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(methylsulfanylmethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2N3S2/c1-20(2)14-7-12(9-21-3)18-15(19-14)22-8-10-4-5-11(16)6-13(10)17/h4-7H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVOHRFDONQGTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=C1)CSC)SCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2375035.png)

![N-(3-acetylphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2375038.png)

![N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide](/img/structure/B2375042.png)

![N-[2-[Methyl(1-pyridin-2-ylethyl)amino]ethyl]prop-2-enamide](/img/structure/B2375044.png)

![2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2375047.png)

![[2-(4-Butylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2375052.png)

![N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2375055.png)

![(1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2375056.png)